molecular formula C14H18 B14349499 (3-Cyclopentylprop-1-en-1-yl)benzene CAS No. 91083-79-3

(3-Cyclopentylprop-1-en-1-yl)benzene

Cat. No.: B14349499
CAS No.: 91083-79-3
M. Wt: 186.29 g/mol
InChI Key: BJWPWKCQVCBQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopentylprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclopentylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclopentylprop-1-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process intensification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products Formed

    Oxidation: Cyclopentylprop-1-en-1-ylbenzene ketone, cyclopentylprop-1-en-1-ylbenzoic acid.

    Reduction: Cyclopentylpropylbenzene.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(3-Cyclopentylprop-1-en-1-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Cyclopentylprop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The compound’s structural features allow it to engage in various molecular interactions, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylbenzene: Lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.

    Propylbenzene: Lacks the cyclopentyl group, leading to variations in reactivity and applications.

    Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its steric and electronic characteristics.

Uniqueness

(3-Cyclopentylprop-1-en-1-yl)benzene is unique due to the presence of both a cyclopentyl and a prop-1-en-1-yl group attached to the benzene ring

Properties

CAS No.

91083-79-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

3-cyclopentylprop-1-enylbenzene

InChI

InChI=1S/C14H18/c1-2-7-13(8-3-1)11-6-12-14-9-4-5-10-14/h1-3,6-8,11,14H,4-5,9-10,12H2

InChI Key

BJWPWKCQVCBQEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.